Cas no 138320-02-2 (9-[2-(ethylamino)ethyl]-9H-purin-6-amine)

9-[2-(ethylamino)ethyl]-9H-purin-6-amine is a purine derivative with potential applications in pharmaceutical and biochemical research. Its structure features an ethylaminoethyl side chain attached to the purine core, which may enhance solubility and bioavailability compared to simpler purine analogs. This compound is of interest due to its potential as a precursor or intermediate in the synthesis of nucleoside analogs, enzyme inhibitors, or receptor modulators. The ethylaminoethyl moiety could facilitate interactions with biological targets, making it useful in drug discovery and mechanistic studies. Proper handling and storage under controlled conditions are recommended to maintain stability. Further research is required to fully characterize its pharmacological properties and applications.
9-[2-(ethylamino)ethyl]-9H-purin-6-amine structure
138320-02-2 structure
Product name:9-[2-(ethylamino)ethyl]-9H-purin-6-amine
CAS No:138320-02-2
MF:C9H14N6
MW:206.247660160065
MDL:MFCD16074157
CID:3719949
PubChem ID:24976077

9-[2-(ethylamino)ethyl]-9H-purin-6-amine Chemical and Physical Properties

Names and Identifiers

    • 9H-Purine-9-ethanamine, 6-amino-N-ethyl-
    • 9-[2-(ethylamino)ethyl]-9H-purin-6-amine
    • EN300-242682
    • AKOS010941386
    • 9-(2-ethylaminoethyl)purin-6-amine
    • 138320-02-2
    • [9-(2-ethylamino-ethyl)-9H-purin-6-yl]-amine
    • MDL: MFCD16074157
    • Inchi: InChI=1S/C9H14N6/c1-2-11-3-4-15-6-14-7-8(10)12-5-13-9(7)15/h5-6,11H,2-4H2,1H3,(H2,10,12,13)
    • InChI Key: JUMLNIQDLSDUNF-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 206.12799447Da
  • Monoisotopic Mass: 206.12799447Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 81.7Ų

9-[2-(ethylamino)ethyl]-9H-purin-6-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-242682-0.5g
9-[2-(ethylamino)ethyl]-9H-purin-6-amine
138320-02-2 95%
0.5g
$739.0 2024-06-19
Enamine
EN300-242682-0.25g
9-[2-(ethylamino)ethyl]-9H-purin-6-amine
138320-02-2 95%
0.25g
$708.0 2024-06-19
Enamine
EN300-242682-1g
9-[2-(ethylamino)ethyl]-9H-purin-6-amine
138320-02-2
1g
$770.0 2023-09-15
Enamine
EN300-242682-0.1g
9-[2-(ethylamino)ethyl]-9H-purin-6-amine
138320-02-2 95%
0.1g
$678.0 2024-06-19
Enamine
EN300-242682-2.5g
9-[2-(ethylamino)ethyl]-9H-purin-6-amine
138320-02-2 95%
2.5g
$1509.0 2024-06-19
Enamine
EN300-242682-5.0g
9-[2-(ethylamino)ethyl]-9H-purin-6-amine
138320-02-2 95%
5.0g
$2235.0 2024-06-19
Enamine
EN300-242682-5g
9-[2-(ethylamino)ethyl]-9H-purin-6-amine
138320-02-2
5g
$2235.0 2023-09-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN22432-250mg
9-[2-(ethylamino)ethyl]-9H-purin-6-amine
138320-02-2 95%
250mg
¥1081.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN22432-500mg
9-[2-(ethylamino)ethyl]-9H-purin-6-amine
138320-02-2 95%
500mg
¥1807.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN22432-10g
9-[2-(ethylamino)ethyl]-9H-purin-6-amine
138320-02-2 95%
10g
¥12049.0 2024-04-24

Additional information on 9-[2-(ethylamino)ethyl]-9H-purin-6-amine

9-[2-(Ethylamino)ethyl]-9H-purin-6-amine: A Comprehensive Overview

9-[2-(Ethylamino)ethyl]-9H-purin-6-amine, also known by its CAS number 138320-02-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the purine class, which is a heterocyclic aromatic system with a broad range of applications in drug discovery and development. The structure of 9-[2-(Ethylamino)ethyl]-9H-purin-6-amine consists of a purine ring substituted with an ethylamino group at the 6-position and an ethyl group at the 9-position, making it a derivative with unique chemical properties.

The synthesis of 9-[2-(Ethylamino)ethyl]-9H-purin-6-amine involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and reduction processes. Recent advancements in synthetic methodologies have enabled the efficient production of this compound, ensuring its availability for various research and industrial applications. The compound's structure has been extensively studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing insights into its conformational flexibility and electronic properties.

One of the most notable applications of 9-[2-(Ethylamino)ethyl]-9H-purin-6-amine is in the field of medicinal chemistry. This compound has been identified as a potential lead molecule for the development of novel therapeutic agents targeting various diseases. For instance, recent studies have demonstrated its ability to modulate key enzymes involved in metabolic pathways, suggesting its potential role in the treatment of metabolic disorders. Additionally, research has shown that this compound exhibits selective binding to certain receptors, making it a promising candidate for drug design.

The pharmacokinetic properties of 9-[2-(Ethylamino)ethyl]-9H-purin-6-amine have been extensively investigated in preclinical models. Studies indicate that the compound demonstrates favorable absorption and bioavailability profiles, which are critical factors for its potential use as an orally administered drug. Furthermore, preliminary toxicity studies suggest that it has a low toxicity profile, which is encouraging for its further development into clinical trials.

In addition to its therapeutic potential, 9-[2-(Ethylamino)ethyl]-9H-purin-6-amine has also found applications in materials science. Its unique electronic properties make it a candidate for use in the development of advanced materials such as organic semiconductors and sensors. Recent research has explored its ability to act as a building block for self-assembled monolayers and supramolecular structures, highlighting its versatility across multiple disciplines.

The latest advancements in computational chemistry have provided new insights into the molecular interactions of 9-[2-(Ethylamino)ethyl]-9H-purin-6-amine. Quantum mechanical calculations have been employed to study its electronic structure and reactivity, offering valuable information for optimizing its synthesis and enhancing its bioactivity. These computational approaches have also facilitated the design of novel derivatives with improved pharmacological properties.

In conclusion, 9-[2-(Ethylamino)ethyl]-9H-purin-6-amine (CAS No. 138320-02-2) is a versatile compound with significant potential across multiple fields. Its unique chemical structure, favorable pharmacokinetic properties, and diverse applications make it an important focus for ongoing research. As new findings emerge from both experimental and computational studies, this compound continues to expand its role in advancing scientific knowledge and technological innovation.

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